2-chloro-N-(3-methoxypropyl)nicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(3-methoxypropyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-15-7-3-6-13-10(14)8-4-2-5-12-9(8)11/h2,4-5H,3,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWDVJNSURSEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101218534 | |
| Record name | 3-Pyridinecarboxamide, 2-chloro-N-(3-methoxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
547706-96-7 | |
| Record name | 3-Pyridinecarboxamide, 2-chloro-N-(3-methoxypropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547706-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxamide, 2-chloro-N-(3-methoxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Chloro N 3 Methoxypropyl Nicotinamide and Its Analogs
Strategies for the Construction of the Nicotinamide (B372718) Scaffold
The formation of the 2-chlorinated pyridine-3-carboxamide (B1143946) core is a critical step, and several synthetic routes have been established, starting from different precursors.
Derivatization from Nicotinic Acid Precursors
A common and direct approach to the 2-chloronicotinamide (B82574) scaffold begins with nicotinic acid (niacin). This pathway typically involves a two-step process: N-oxidation followed by chlorination.
First, nicotinic acid is oxidized to nicotinic acid N-oxide. This is often achieved using hydrogen peroxide (H₂O₂) as the oxidant. chemicalbook.comoriprobe.com The presence of the N-oxide group is crucial as it activates the pyridine (B92270) ring for subsequent electrophilic substitution, particularly at the 2-position.
The second step is the chlorination of nicotinic acid N-oxide to yield 2-chloronicotinic acid. A variety of chlorinating agents can be employed for this transformation. Phosphorus oxychloride (POCl₃) is a frequently used reagent, often in combination with phosphorus pentachloride (PCl₅). chemicalbook.comgoogle.com The reaction converts the N-oxide to a pyridinium (B92312) intermediate, which facilitates the nucleophilic attack of a chloride ion at the 2-position. Another approach utilizes POCl₃ in the presence of a tertiary amine, such as triethylamine (B128534). prepchem.com Alternative chlorinating agents like bis(trichloromethyl)carbonate (triphosgene) have also been reported, offering a substitute for phosphorus-based reagents. patsnap.com The resulting 2-chloronicotinic acid is a key intermediate that can be carried forward to the amidation step. wikipedia.orgatlantis-press.comresearchgate.net
A summary of representative methods for the synthesis of 2-chloronicotinic acid from nicotinic acid is presented in Table 1.
Table 1: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid Precursors
| Starting Material | Reagents | Key Steps | Reported Yield | Reference(s) |
|---|---|---|---|---|
| Nicotinic Acid | 1. H₂O₂ 2. POCl₃, PCl₅ | N-oxidation, then chlorination | 87.5% | chemicalbook.com |
| Nicotinic Acid N-oxide | POCl₃, Triethylamine | Chlorination | 65-70% | prepchem.com |
Approaches Utilizing 2-Chloro-3-aminopyridine Intermediates
An alternative strategy for constructing the nicotinamide scaffold employs 2-chloro-3-aminopyridine as a pivotal intermediate. google.comgoogle.com This compound can be synthesized through various routes, including the chlorination of 3-aminopyridine (B143674) using agents like hydrogen peroxide in hydrochloric acid or gaseous chlorine with a catalyst. google.com Another method involves the reduction of 2-chloro-3-nitropyridine. google.com
Once 2-chloro-3-aminopyridine is obtained, the amino group at the 3-position can be converted into a carboxylic acid or its derivative through a Sandmeyer-type reaction. nih.gov This classic transformation involves the diazotization of the amino group using a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt. The subsequent reaction of this salt with a copper(I) cyanide (CuCN) reagent introduces a nitrile group at the 3-position, yielding 2-chloro-3-cyanopyridine. researchgate.net This nitrile is a versatile intermediate that can be hydrolyzed to the corresponding carboxylic acid (2-chloronicotinic acid) or directly to the amide (2-chloronicotinamide) under acidic or basic conditions. chemicalbook.comosi.lv
Synthesis from 2-Chloronicotinamide Derivatives
The direct use or synthesis of 2-chloronicotinamide provides the most straightforward precursor for the final amidation step. 2-Chloronicotinamide can be prepared by several methods. One common route is the hydrolysis of 2-chloro-3-cyanopyridine, often using concentrated sulfuric acid followed by neutralization with an ammonium (B1175870) hydroxide (B78521) solution, which can achieve high yields. chemicalbook.com
Alternatively, 2-chloronicotinic acid can be converted into 2-chloronicotinamide. This typically involves an initial activation of the carboxylic acid, for example, by converting it to the highly reactive 2-chloronicotinoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. sinica.edu.tw The resulting acid chloride is then reacted with ammonia (B1221849) or an ammonia source to form the primary amide, 2-chloronicotinamide. This intermediate is then ready for the introduction of the N-(3-methoxypropyl) side chain.
Introduction of the N-(3-methoxypropyl) Amide Side Chain
With the 2-chloronicotinamide scaffold established, the final key transformation is the formation of the amide bond between the pyridine-3-carbonyl group and 3-methoxypropylamine (B165612).
Amidation Reactions and Coupling Chemistries
The formation of the amide linkage is a cornerstone of organic synthesis, and numerous methods are available for this transformation. These can be broadly categorized into two approaches: activation of the carboxylic acid followed by reaction with the amine, or direct coupling using specific reagents.
Activation-Based Methods: A classical and effective method involves converting 2-chloronicotinic acid into a more reactive derivative, most commonly the acyl chloride. As mentioned previously, reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can be used to form 2-chloronicotinoyl chloride. This activated intermediate reacts readily with 3-methoxypropylamine, often in the presence of a base like triethylamine to neutralize the HCl byproduct, to yield the final product, 2-chloro-N-(3-methoxypropyl)nicotinamide.
Direct Coupling Methods: To avoid the handling of reactive acyl chlorides, a wide array of coupling reagents have been developed that facilitate the direct formation of an amide bond from a carboxylic acid and an amine. These reagents activate the carboxylic acid in situ. Common classes of coupling agents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.com The reaction often includes an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. peptide.com
Phosphonium and Uronium/Aminium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient coupling agents that promote rapid amide bond formation under mild conditions. peptide.comnih.gov
The general scheme for these coupling reactions involves the activation of the carboxyl group of 2-chloronicotinic acid by the coupling agent, followed by nucleophilic attack by the amino group of 3-methoxypropylamine to form the tetrahedral intermediate, which then collapses to the stable amide product. A summary of common coupling agents is provided in Table 2.
Table 2: Common Coupling Agents for Amide Bond Formation
| Coupling Agent Class | Examples | Typical Additives |
|---|---|---|
| Carbodiimides | DCC, EDC, DIC | HOBt, DMAP |
| Phosphonium Salts | BOP, PyBOP | HOBt, Hünig's base |
Functional Group Interconversions and Substitutions
While direct amidation is the most common route, the synthesis could also be achieved through functional group interconversion (FGI) on a pre-existing side chain. ub.eduimperial.ac.ukfiveable.me This approach offers alternative synthetic pathways, which can be advantageous depending on the availability of starting materials.
For instance, a plausible FGI route could start with the synthesis of an analog such as 2-chloro-N-(3-hydroxypropyl)nicotinamide. This intermediate could be prepared by coupling 2-chloronicotinic acid with 3-amino-1-propanol. The terminal hydroxyl group on the side chain could then be converted to a methoxy (B1213986) group. A standard method for this transformation is Williamson ether synthesis, where the alcohol is first deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide, which is then reacted with a methylating agent like methyl iodide or dimethyl sulfate (B86663) to form the desired ether linkage.
This FGI strategy decouples the amide bond formation from the introduction of the methoxy group, providing synthetic flexibility. Such approaches are fundamental in organic synthesis for navigating complex molecular constructions and optimizing reaction pathways. imperial.ac.ukyoutube.com
Advanced Synthetic Techniques Applicable to Nicotinamide Derivatives
Modern synthetic chemistry has developed several techniques to improve efficiency, purification, and environmental footprint. These methods are highly applicable to the synthesis of libraries of nicotinamide derivatives for screening and optimization purposes.
Fluorous Synthesis
Fluorous synthesis utilizes perfluorinated compounds to facilitate the separation and purification of reaction products. A fluorous tag, a long perfluorinated alkyl chain, is temporarily attached to a substrate. The tagged molecule will preferentially partition into a fluorous solvent, while non-tagged reagents and byproducts remain in a conventional organic or aqueous phase.
While no specific examples of fluorous synthesis for this compound were found, the general principles are readily applicable. A fluorous-tagged amine or a fluorous-tagged nicotinic acid derivative could be employed in the synthesis.
Hypothetical Fluorous Synthesis Approach:
| Step | Description |
| 1. Tagging | A fluorous ponytail is attached to either the nicotinic acid precursor or the amine. For instance, a fluorous alcohol could be esterified with 2-chloronicotinic acid. |
| 2. Reaction | The fluorous-tagged reactant is then subjected to the amide formation reaction. |
| 3. Purification | The reaction mixture is subjected to fluorous solid-phase extraction (F-SPE) or liquid-liquid extraction with a fluorous solvent. The desired fluorous-tagged product is retained in the fluorous phase, while non-fluorous impurities are washed away. |
| 4. Detagging | The fluorous tag is cleaved from the purified product to yield the final nicotinamide derivative. |
This technique is particularly advantageous for the parallel synthesis of compound libraries, as it simplifies the purification process significantly.
Solid-Supported Synthesis
Solid-phase synthesis is a powerful technique where one of the reactants is immobilized on an insoluble polymer resin. This allows for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing of the resin.
The solid-phase synthesis of N-substituted pyridine derivatives has been successfully demonstrated. nih.gov An analogous strategy could be employed for nicotinamide analogs. Typically, the pyridine core is attached to the solid support, often via a linker.
General Solid-Phase Synthesis Strategy for Nicotinamide Analogs:
graph TD A[Resin + Linker] --> B{Attach Nicotinic Acid Derivative}; B --> C{Amide Bond Formation with Amine}; C --> D{Cleavage from Resin}; D --> E[Purified Nicotinamide Analog];
An arylamidine linker, for example, has been used for the solid-phase synthesis of N-substituted amidinoaryloxypyridine analogs. nih.gov In a potential synthesis of analogs of this compound, 2-chloronicotinic acid could be anchored to a suitable resin. The resin-bound acid would then be treated with a diverse range of amines in separate reaction vessels. After the reaction, the resin is washed to remove excess amine and byproducts. Finally, the desired amide is cleaved from the resin to yield the purified product. This method is highly amenable to automation and the generation of large compound libraries for drug discovery. youtube.com
Use of Ionic Liquids in Synthesis
Ionic liquids (ILs) are salts with melting points below 100 °C, and they are gaining attention as "green" solvents and catalysts in organic synthesis due to their low vapor pressure, high thermal stability, and tunable properties. rsc.orgresearchgate.net
Ionic liquids can be used in several ways in the synthesis of nicotinamide derivatives:
As Reaction Media: The synthesis of N-alkylnicotinamide derivatives can be performed in ionic liquids as the solvent. Research on the extraction of nicotinic acid and nicotinamide has shown that the choice of cation and anion in the ionic liquid can significantly influence the solubility and interactions with the reactants and products. researchgate.net For instance, hydrophobic ionic liquids have been explored for the extraction of nicotinic acid from aqueous phases. researchgate.net
As Catalysts: Certain ionic liquids can act as catalysts. For example, heteropolyanion-based ionic liquids have been shown to be effective catalysts for N-acylation reactions under solvent-free conditions, providing an environmentally friendly procedure for amide bond formation.
As Reagents: Nicotinamide itself can be a precursor for ionic liquids. The quaternization of the pyridine nitrogen of nicotinamide with a bromoalkane can produce N-alkylnicotinamide bromide salts, which are themselves ionic liquids or precursors to other functionalized ionic liquids. acs.org These can then undergo ion exchange reactions to create novel ionic liquid species. acs.org
Examples of Ionic Liquids in Nicotinamide-Related Synthesis:
| Ionic Liquid Type | Application | Reference |
| Hydrophobic Imidazolium ILs | Extraction media for nicotinic acid | researchgate.net |
| N-alkylnicotinamide bromides | Synthesis of new ionic liquids via ion exchange | acs.org |
| Heteropolyanion-based ILs | Catalysts for N-acylation | Not directly in search results, but a known application. |
| Piperidinium acetate | Catalyst for spiro-piperidine synthesis | rsc.org |
The tunability of ionic liquids allows for the design of reaction systems that can enhance reaction rates, improve selectivity, and simplify product isolation. rsc.org
Stereoselective Synthesis and Chiral Resolution (if applicable for related analogs)
The specific compound this compound is achiral. However, chirality can be introduced into related analogs, for example, by modifying the N-substituent or by creating hindered rotation around the pyridine-carbonyl bond, leading to atropisomerism.
Atropisomeric Nicotinamides:
A significant class of chiral nicotinamide analogs are those exhibiting axial chirality due to restricted rotation around the Ar-C(=O)N bond. This typically occurs when bulky substituents are present at the 2- and 4-positions of the pyridine ring and on the amide nitrogen. researchgate.net
These atropisomers can be resolved using several techniques:
Dynamic Chiral Salt Formation: Racemic, axially chiral nicotinamides can be resolved by forming diastereomeric salts with a chiral resolving agent, such as L-dibenzoyltartaric acid (L-DBTA). researchgate.net The differing solubilities of these diastereomeric salts allow for their separation by crystallization.
Attrition-Enhanced Deracemization: This technique, also known as Viedma ripening, can be used for chiral compounds that crystallize as a conglomerate (a mechanical mixture of enantiopure crystals). By grinding a slurry of the racemic conglomerate under conditions where the enantiomers can racemize in solution, the entire mixture can be converted into a single enantiomer. researchgate.net
Kinetic Resolution of Chiral Analogs:
For nicotinamide analogs that contain a stereocenter, kinetic resolution is a powerful method for separation. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent.
For example, a highly efficient kinetic resolution of racemic 2-substituted 1,2-dihydroquinolines, which are structurally related heterocyclic compounds, has been achieved through asymmetric copper-catalyzed borylation. nih.govresearchgate.net This method yields both the borylated product and the unreacted starting material in high enantiomeric excess. nih.gov Similarly, acylative kinetic resolution using chiral acylating agents is another common strategy. rsc.org
Stereoselective Synthesis:
Instead of separating a racemic mixture, stereoselective synthesis aims to create a single enantiomer or diastereomer preferentially. For nicotinamide analogs containing stereocenters, such as nicotinamide riboside, stereoselective glycosylation methods have been developed to control the formation of the desired β-anomer. nih.gov These methods often involve the use of specific catalysts and protecting group strategies to direct the stereochemical outcome of the reaction.
Structure Activity Relationship Sar and Rational Design of 2 Chloro N 3 Methoxypropyl Nicotinamide Derivatives
Correlating Structural Modifications to Biological Activity in 2-Chloronicotinamide (B82574) Series
The biological activity of the 2-chloronicotinamide scaffold can be systematically modulated by altering various structural components of the molecule. Key areas for modification include the pyridine (B92270) ring and the amide N-substituent.
The presence and position of halogen substituents on the pyridine ring are significant determinants of biological activity. In a series of N-(arylmethoxy)-2-chloronicotinamides designed as potential herbicides, the 2-chloro substituent was a common feature. The variation in herbicidal activity was achieved by modifying the arylmethoxy portion of the molecule. For instance, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) demonstrated excellent herbicidal activity against Lemna paucicostata (duckweed), with an IC50 value of 7.8 μM. nih.gov This was significantly more potent than the commercial herbicide clomazone (IC50 = 125 μM) and comparable to propanil (IC50 = 2 μM). nih.gov
This finding underscores that while the 2-chloro substitution is a foundational element for activity in this series, further halogenation on other parts of the molecule, such as the benzyl ring in this case, can dramatically enhance potency. The electronic and steric properties of the halogen substituents play a critical role in the molecule's interaction with its biological target.
| Compound | Structure | IC50 (μM) |
|---|---|---|
| 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) | 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | 7.8 |
| Clomazone (Commercial Herbicide) | Clomazone | 125 |
| Propanil (Commercial Herbicide) | Propanil | 2 |
The substituent attached to the amide nitrogen is a critical factor in determining the biological activity of nicotinamide (B372718) derivatives. In the context of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, modifications to the N-substituent have been shown to significantly affect potency. For example, in one study, extending the length of an alkyl chain on a nicotinamide analog led to a notable increase in inhibitory activity. acs.org
Specifically, an analog with a single carbon in the side chain was three times more potent than the parent compound. acs.org Extending the alkyl chain to five carbons resulted in a compound that was approximately ten times as potent. acs.org This suggests that the binding pocket of the target protein can accommodate and favorably interact with longer alkyl chains.
| Compound | N-Alkyl Chain Length (n=) | Relative Potency | IC50 (nM) |
|---|---|---|---|
| Parent Compound (10) | - | 1x | - |
| Analog (18) | 1 | 3x | - |
| Analog (19) | 5 | 10x | 66.9 |
| Analog (20) | 7 | ~10x | 52.7 |
While direct data on the 3-methoxypropyl group of 2-chloro-N-(3-methoxypropyl)nicotinamide is not available in the provided context, these findings imply that both the length and the presence of heteroatoms (like the oxygen in the methoxy (B1213986) group) in the N-substituent are key handles for SAR exploration. The flexibility and polarity of the 3-methoxypropyl chain likely influence the compound's binding affinity and pharmacokinetic properties.
Substituents on the pyridine ring can modulate the electronic properties and reactivity of the entire molecule, thereby influencing its biological activity. dnu.dp.ua For instance, nicotinamide adenine (B156593) dinucleotide (NAD) analogues with a substituent at the 4-position of the pyridine ring have been investigated as potential inhibitors of glycolysis, a key energy-producing pathway in many cancer cells. rsc.org
The introduction of various groups such as hydroxy, methoxy, amino, and others at the 4-position of nicotinic acid and nicotinamide has been explored to generate these NAD analogues in vivo. rsc.org The nature of these substituents—whether they are electron-donating or electron-withdrawing—can affect the stability and reactivity of the pyridine ring. mdpi.com Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while electron-donating groups can have the opposite effect. These electronic modifications can alter the binding of the molecule to its target and its metabolic stability.
Stereochemistry can have a profound impact on the biological activity of chiral molecules. For nicotinamide-related compounds, this is also the case. For example, in the chemical synthesis of nicotinamide riboside, two stereoisomers (alpha and beta) can be formed, but only the beta-isomer possesses biological activity. researchgate.net
Furthermore, a study on isomers of 3-Br-Acivicin, a compound with a similar mode of action involving a reactive ring system, found that stereochemistry significantly affects its antimalarial activity. While the different isomers had the same lipophilicity, their potency against Plasmodium falciparum varied, with the natural (5S, αS) isomers being the most active. This suggests that a stereoselective uptake mechanism might be responsible for the enhanced biological activity of certain isomers. Although this compound itself is not chiral, these findings are highly relevant for the design of more complex, chiral analogues, where controlling the stereochemistry would be essential for optimizing activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov This approach is valuable for predicting the activity of novel compounds and for optimizing lead structures.
A QSAR study was conducted on a series of 96 nicotinamide analogues as inhibitors of Bruton's tyrosine kinase (Btk), an important enzyme in B-lymphocyte development. nih.gov The study used a receptor-dependent four-dimensional QSAR (4D-QSAR) methodology. The dataset was split into a training set of 71 compounds and a test set of 25 compounds for external validation. nih.gov The models were generated using a combination of genetic function approximation and partial least squares regression. The best model showed good statistical correlation and predictive power. nih.gov
Such QSAR models can provide insights into the key structural features required for potent inhibition. For the Btk inhibitors, the study highlighted the importance of a particular amino acid residue (Tyr551) as a strategic target for the design of new, more potent inhibitors. nih.gov This demonstrates how QSAR can guide the rational design of novel nicotinamide derivatives by identifying favorable and unfavorable structural modifications.
Ligand-Based and Structure-Based Drug Design Principles Applied to Nicotinamide Chemotypes
Both ligand-based and structure-based drug design strategies have been successfully applied to the development of inhibitors targeting enzymes that interact with nicotinamide.
Ligand-based drug design is employed when the three-dimensional structure of the target protein is unknown. This approach relies on the knowledge of molecules that are known to bind to the target. For instance, a four-point pharmacophore model was developed based on the features of known nicotinamide N-methyltransferase (NNMT) inhibitors. nih.gov This model was then used to screen a compound library, leading to the identification of new NNMT inhibitors. nih.gov
Structure-based drug design (SBDD) is utilized when the 3D structure of the target protein is available. This powerful approach allows for the rational design of molecules that can fit precisely into the binding site of the target. SBDD has been extensively used to develop inhibitors of nicotinamide phosphoribosyltransferase (NAMPT). By using publicly available crystal structures of NAMPT, researchers were able to replace a complex scaffold from a phenotypic screen with a more synthetically accessible one. nih.gov This new scaffold served as a starting point for further optimization driven by crystallography, leading to the identification of potent NAMPT inhibitors. nih.gov In another example of SBDD, a new class of potent small-molecule inhibitors of NAMPT was designed, with some compounds showing promising antiproliferative activities. acs.org The crystal structure of NAMPT bound to a known inhibitor revealed key interactions, such as the pyridine moiety being sandwiched between two amino acid residues (Phe193 and Tyr18). acs.org This structural information guided the design of new analogues with improved potency.
Strategies for Enhancing Target Specificity and Potency through Structural Design
The rational design of more potent and selective analogs of this compound hinges on a systematic modification of its core components: the 2-chloropyridine ring, the amide linkage, and the N-(3-methoxypropyl) side chain. Each of these regions can be modified to fine-tune the molecule's physicochemical properties and its complementarity to a target's binding site.
Modification of the N-Substituent:
The N-substituent of the nicotinamide scaffold is a critical determinant of biological activity and selectivity. Variations in the length, flexibility, and polarity of this side chain can profoundly influence the compound's interaction with its target.
Alkyl Chain Length and Lipophilicity: Studies on related N-alkyl nicotinamide derivatives have demonstrated that the length of the alkyl chain is a crucial factor for antifungal efficacy. For a series of nicotinamide-bromides, a progressive increase in the carbon chain length generally leads to a decrease in the growth rate of fungi such as Fusarium graminearum, Sclerotinia sclerotiorum, and Botrytis cinerea nih.gov. This trend is often observed up to a certain optimal length, after which a further increase in chain length may lead to a decrease in activity nih.gov. This suggests that for this compound, modifications to the length of the propyl chain (e.g., creating ethyl or butyl analogs) could be a viable strategy to optimize potency. The lipophilicity of the side chain plays a significant role in this context, as it governs the molecule's ability to cross biological membranes and interact with hydrophobic pockets in the target protein.
Introduction of Ether Linkages: The presence of a methoxy group in the N-(3-methoxypropyl) side chain introduces a polar ether linkage. In drug design, the replacement of a methylene group (-CH2-) with an ether oxygen (-O-) is a common bioisosteric strategy. This modification can have several beneficial effects, including:
Improved Solubility: The ether oxygen can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the compound, which is a desirable pharmacokinetic property.
Metabolic Stability: The C-O bond of the ether is generally more stable to metabolic degradation than a C-C bond, which can lead to an improved metabolic profile and a longer duration of action.
Conformational Control: The ether linkage can influence the conformational preferences of the side chain, potentially locking it into a bioactive conformation that fits more snugly into the target's binding site. The position of the ether oxygen within the alkyl chain can significantly influence the physical properties and, by extension, the biological activity of the molecule rsc.org.
Terminal Group Modification: The terminal methoxy group of the N-(3-methoxypropyl) side chain is another point for modification. Replacing the methyl group with larger alkyl groups (e.g., ethoxy, propoxy) or cyclic structures could probe for additional binding interactions and enhance potency.
Modifications of the 2-Chloropyridine Ring:
While the focus is on the N-substituent, modifications to the pyridine ring can also impact activity. The 2-chloro substituent is often crucial for the biological activity of many nicotinamide-based fungicides and herbicides. However, replacing the chlorine with other halogens (e.g., fluorine, bromine) or small alkyl groups can modulate the electronic properties of the ring and its interaction with the target.
Stereochemistry:
For derivatives where a chiral center is introduced, for instance by adding substituents to the propyl chain, the stereochemistry can be a critical factor for activity. In a study of niacinamide derivatives with chiral flexible chains, the (S)-enantiomer of 2-(2-chloronicotinamido)propyl-2-methylbenzoate showed significantly higher fungicidal activity than its (R)-enantiomer, highlighting the importance of stereospecific interactions with the target enzyme, succinate dehydrogenase patsnap.com.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling:
To guide the rational design process, quantitative structure-activity relationship (QSAR) studies can be employed. QSAR models mathematically correlate the structural features of a series of compounds with their biological activity cambridgemedchemconsulting.com. By developing a robust QSAR model for a series of this compound derivatives, it would be possible to predict the activity of novel, unsynthesized analogs and prioritize the most promising candidates for synthesis.
Molecular docking simulations can provide insights into the binding mode of these derivatives within the active site of a target protein. For instance, in the development of nicotinamide-based fungicides, docking studies have been used to understand the interactions with succinate dehydrogenase (SDH) and to rationalize the observed SAR patsnap.com. Such in silico approaches can help in designing modifications that enhance specific interactions, such as hydrogen bonds or hydrophobic contacts, leading to improved potency and selectivity.
Data from Related N-Substituted 2-Chloronicotinamides:
While specific SAR data for N-alkoxyalkyl-2-chloronicotinamides is limited in the available literature, studies on structurally related compounds provide valuable insights. For example, a series of N-(arylmethoxy)-2-chloronicotinamides were synthesized and evaluated for their herbicidal activity against Lemna paucicostata (duckweed). The IC50 values for these compounds demonstrate the profound impact of substitutions on the N-aryl ring, which is electronically and sterically analogous to modifying the terminal part of the N-alkoxyalkyl chain.
Below is an interactive data table summarizing the herbicidal activity of selected N-(arylmethoxy)-2-chloronicotinamide derivatives.
| Compound ID | R (Substitution on Benzyl Group) | Herbicidal Activity (IC50 in µM) against L. paucicostata |
| 5a | H | >100 |
| 5d | 4-F | 26.3 |
| 5e | 2,4-diF | 10.5 |
| 5f | 3,4-diCl | 7.8 |
| 5h | 4-CF3 | 12.5 |
Data sourced from the Journal of Agricultural and Food Chemistry.
The data clearly indicates that electron-withdrawing substituents on the benzyl ring, particularly at the 3 and 4 positions, significantly enhance the herbicidal potency. The compound with 3,4-dichloro substitution (5f ) was the most active in this series. This suggests that the electronic and steric profile of the substituent at the terminus of the N-side chain is a key driver of activity. By analogy, this underscores the potential for optimizing the potency of this compound through systematic modification of its methoxypropyl side chain.
Molecular Mechanisms and Target Engagement of 2 Chloro N 3 Methoxypropyl Nicotinamide Derivatives
Investigation of Receptor Binding Profiles for Nicotinamide-Related Compounds
The structural features of nicotinamide-related compounds allow them to interact with a range of receptors, leading to modulation of key signaling pathways.
While direct studies on 2-chloro-N-(3-methoxypropyl)nicotinamide are not available, the broader class of isoxazole-pyridine derivatives has been investigated for its modulatory effects on GABA A receptors, particularly the α5 subtype. The α5-containing GABA A receptors are predominantly located in the hippocampus, a brain region critical for learning and memory, and represent about 5% of all GABA A receptor α-subtypes in the brain. mdpi.com Dysregulation of GABAergic neurotransmission is associated with various psychiatric disorders, making selective modulation of GABA A receptor subtypes a key therapeutic strategy. mdpi.com
Positive allosteric modulators of α5-containing GABA A receptors have shown promise in animal models for treating cognitive and psychiatric disorders such as depression, schizophrenia, and Alzheimer's disease. mdpi.com For instance, compounds like GL-II-73 and MP-III-022 have demonstrated efficacy in these models. mdpi.com The selectivity of these compounds is often driven by specific interactions with the benzodiazepine binding site on the GABA A receptor. researchgate.net Structural modifications to related scaffolds, such as imidazodiazepines, can significantly impact subtype selectivity. mdpi.com
| Compound Class | Receptor Subtype | Effect | Potential Therapeutic Application |
| Isoxazole-pyridine derivatives | GABA A α5 | Positive Allosteric Modulation | Cognitive and Psychiatric Disorders |
| Imidazodiazepines | GABA A α5 | Positive Allosteric Modulation | Anxiety, Depression, Cognitive Disorders mdpi.com |
This table summarizes the modulatory effects of compound classes related to this compound on GABA A α5 receptors.
Purinergic signaling, mediated by nucleotides like ATP and its breakdown product adenosine, plays a crucial role in various physiological and pathological processes. nih.gov Purinergic receptors are classified into P1 receptors (activated by adenosine) and P2 receptors (activated by ATP/ADP), with P2 receptors further divided into P2X (ionotropic) and P2Y (metabotropic) subtypes. frontiersin.org
While specific data on the interaction of this compound with purinergic receptors is not available, the general class of nicotinamide (B372718) derivatives has been explored in the context of pathways involving these receptors. For instance, antagonists of the P2X7 receptor are being investigated for their therapeutic potential in inflammatory conditions and neurodegenerative diseases. nih.gov The P2X7 receptor is an ATP-gated ion channel that, upon activation, can trigger inflammatory responses. frontiersin.orgdoaj.org
Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that are also important therapeutic targets. A2A receptor antagonists, for example, are being explored for the treatment of Parkinson's disease. nih.gov
| Receptor Subtype | Endogenous Ligand | General Function | Therapeutic Relevance of Modulation |
| P1 (Adenosine) Receptors | Adenosine | Neuromodulation, Cardiovascular function | Parkinson's Disease (A2A antagonists) nih.gov |
| P2X7 Receptor | ATP | Inflammation, Immune response | Inflammatory Disorders, Neurodegeneration nih.gov |
| P2Y12 Receptor | ADP | Platelet aggregation | Thrombosis, Stroke (Antagonists) nih.gov |
This table provides an overview of purinergic receptor subtypes and their therapeutic relevance, providing context for potential interactions of nicotinamide-related compounds.
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are also the primary target of nicotine. nih.govwikipedia.org These receptors are involved in a wide range of physiological functions in both the central and peripheral nervous systems. nih.govwikipedia.org
Nicotinic compounds can act as either agonists, activating the receptor, or antagonists, blocking its activity. The diverse subtypes of nAChRs, formed by different combinations of subunits (e.g., α4β2, α7), present opportunities for the development of selective ligands with specific therapeutic effects. acs.org For example, a series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues have been shown to have high affinity for the α4β2 nAChR subtype and act as potent functional antagonists of nicotine-induced effects. nih.gov
The interaction of nicotinic ligands with nAChRs is complex, involving binding at the interface between subunits. nih.gov This binding can be influenced by subtle changes in the ligand's structure, affecting both affinity and efficacy. acs.org
| Compound Class | Receptor Subtype | Effect | Research Findings |
| Nicotinic Compounds | nAChRs (general) | Agonist or Antagonist | Modulate neurotransmission nih.govwikipedia.org |
| 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues | α4β2 nAChR | Antagonist | High affinity binding, antagonize nicotine effects nih.gov |
This table illustrates the interactions of nicotinic compounds with nicotinic acetylcholine receptors.
Enzymatic Target Identification and Inhibition/Activation
In addition to receptor binding, nicotinamide derivatives can exert their effects through the modulation of enzyme activity.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key enzyme in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 family receptors (IL-1R), which are central to the innate immune response and inflammation. nih.gov Inhibition of IRAK4 is an attractive therapeutic strategy for inflammatory and autoimmune diseases. nih.gov
A series of nicotinamide-based inhibitors have been developed and optimized for potent and selective inhibition of IRAK4. nih.gov Structure-guided drug design has led to the identification of compounds that effectively block IRAK4 activity, leading to reduced production of pro-inflammatory cytokines. nih.gov Pharmacological inhibition of IRAK4 has shown efficacy in preclinical models of chronic pain and psoriasis. nih.govnih.gov
| Kinase Target | Pathway | Therapeutic Rationale for Inhibition |
| IRAK4 | TLR/IL-1R signaling | Attenuation of inflammatory responses nih.gov |
| Syk | B-cell receptor signaling | Treatment of autoimmune diseases and hematological malignancies |
This table highlights key kinase targets for nicotinamide-related inhibitors and the rationale for their inhibition.
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandins, such as prostaglandin E2 (PGE2). nih.govmedchemexpress.com PGE2 is a lipid signaling molecule with diverse roles, including the promotion of tissue regeneration. nih.govmdpi.com By inhibiting 15-PGDH, the levels of PGE2 can be increased, thereby enhancing tissue repair processes. nih.gov
The small-molecule inhibitor SW033291 has been identified as a potent and high-affinity inhibitor of 15-PGDH. nih.govmedchemexpress.commdpi.com In preclinical studies, SW033291 has been shown to increase PGE2 levels and promote tissue regeneration in various models of injury, including bone marrow transplantation, colitis, and liver injury. nih.govmdpi.com
| Enzyme Target | Endogenous Substrate | Effect of Inhibition | Therapeutic Potential |
| 15-PGDH | Prostaglandin E2 (PGE2) | Increased PGE2 levels | Promotion of tissue regeneration nih.govmdpi.com |
This table summarizes the inhibition of 15-PGDH and its therapeutic implications.
Downstream Cellular and Biochemical Effects
Regulation of Cellular Proliferation, Differentiation, and Apoptosis
Nicotinamide and its derivatives are well-documented as modulators of fundamental cellular processes, including proliferation, differentiation, and programmed cell death (apoptosis). Their effects are highly context-dependent, varying with the specific derivative, cell type, and cellular environment.
Cellular Proliferation and Differentiation:
Nicotinamide, the parent compound, can influence cell proliferation in opposing ways. In some contexts, it inhibits proliferation and promotes differentiation. For instance, studies have shown that nicotinamide can restrict the proliferation of neural precursor cells, thereby enhancing their differentiation into specific neuronal subtypes, such as catecholaminergic neurons. This suggests a role in guiding the switch from cell division to cell maturation. In other scenarios, such as in chronic lymphocytic leukemia (CLL) cells, nicotinamide has been shown to block proliferation. The treatment of the monocytic cell line THP-1 with nicotinamide and its metabolites resulted in growth retardation and an accumulation of cells in the G0/G1 phase of the cell cycle.
Conversely, nicotinamide is also known to promote the proliferation of certain cell types, highlighting its complex role in cellular regulation. This dual functionality underscores the intricate signaling networks that nicotinamide derivatives can influence.
Apoptosis:
A significant body of research points to the pro-apoptotic capabilities of nicotinamide and its derivatives in cancer cells. In CLL cells, nicotinamide induces apoptosis by activating the p53 tumor suppressor pathway. This involves the modulation of p53-dependent genes such as p21, NOXA, and BAX, leading to the activation of caspase-3, a key executioner of apoptosis. Similarly, the derivative 2-amino-nicotinamide has been shown to induce apoptosis in prostate cancer cells by down-regulating the PI3K/AKT and STA3/JAK2 signaling pathways, which are crucial for cell survival. The treatment led to increased levels of the pro-apoptotic protein Bax and cytochrome C, and a decrease in the anti-apoptotic protein Bcl-2.
Furthermore, substituted N-phenyl nicotinamides have been identified as potent inducers of apoptosis in breast cancer cells. These compounds were found to arrest cells in the G2/M phase of the cell cycle, which was followed by the induction of apoptosis. In malignant melanoma cells, nicotinamide promotes apoptosis by inhibiting Poly(ADP-ribose) polymerase 1 (PARP1) and activating the mitochondrial apoptosis pathway.
The table below summarizes the effects of various nicotinamide derivatives on cellular processes.
| Compound/Derivative Class | Cell Line/Model | Effect | Key Pathway/Mechanism |
| Nicotinamide | Mouse embryonic stem cells | Inhibited proliferation, enhanced differentiation | Directing cell cycle arrest |
| Nicotinamide | Chronic Lymphocytic Leukemia (CLL) cells | Blocked proliferation, induced apoptosis | Activation of p53/miR-34a/SIRT1 network |
| Nicotinamide | Malignant Melanoma cells | Induced apoptosis | PARP1 inhibition, mitochondrial pathway activation |
| 2-amino-nicotinamide | Prostate cancer cells (22Rv1, LNCaP) | Induced apoptosis | Down-regulation of PI3K/AKT and STA3/JAK2 |
| Substituted N-phenyl nicotinamides | Breast cancer cells (T47D) | G2/M cell cycle arrest, induced apoptosis | Inhibition of microtubule polymerization |
Modulation of Cellular Energy Metabolism and Nicotinamide Adenine (B156593) Dinucleotide (NAD+) Homeostasis
Nicotinamide and its derivatives are central to cellular energy metabolism due to their role as precursors and modulators of nicotinamide adenine dinucleotide (NAD+). NAD+ and its phosphorylated (NADP+) and reduced (NADH, NADPH) forms are essential coenzymes in hundreds of redox reactions that underpin cellular respiration and energy production.
Nicotinamide serves as a primary precursor for NAD+ synthesis through the salvage pathway. This pathway recycles nicotinamide produced from the activity of NAD+-consuming enzymes back into NAD+. Supplementation with nicotinamide or its derivatives like nicotinamide riboside (NR) can increase intracellular NAD+ levels. This elevation of NAD+ can, in turn, influence the activity of NAD+-dependent enzymes that are critical for cellular health and longevity.
NAD+ homeostasis is crucial for the proper functioning of several enzyme families:
Sirtuins: These are a class of NAD+-dependent deacetylases that regulate metabolism, DNA repair, and cellular stress responses.
Poly(ADP-ribose) polymerases (PARPs): These enzymes use NAD+ to synthesize poly(ADP-ribose) chains, a process vital for DNA repair and the maintenance of genomic stability.
CD38 and CD157: These are ectoenzymes that hydrolyze NAD+ and are involved in calcium signaling.
Studies have shown that nicotinamide and nicotinamide riboside can cause an increase in intracellular NAD+ concentrations. In some cell models, this is preceded by a period of energy stress. The modulation of NAD+ levels can lead to metabolic reprogramming within the cell.
Impact on Gene Transcription and Protein Expression
The influence of nicotinamide derivatives on cellular processes is ultimately mediated by changes in gene transcription and protein expression. As discussed, these compounds can affect the activity of signaling pathways and transcription factors that control which genes are turned on or off.
The activation of the p53 pathway by nicotinamide in CLL cells leads to the increased expression of p53 target genes like p21, NOXA, and BAX, which are involved in cell cycle arrest and apoptosis. Conversely, the expression of anti-apoptotic proteins like Mcl-1 may be decreased.
In models of traumatic brain injury, nicotinamide treatment has been shown to significantly alter gene expression profiles. It can counteract the injury-induced changes in the expression of numerous genes involved in inflammatory responses, cell signaling, and cell death.
Furthermore, the modulation of NAD+ levels by nicotinamide derivatives has a profound impact on the activity of sirtuins, which are histone deacetylases. By altering the acetylation status of histones, sirtuins can remodel chromatin and regulate the transcription of a wide array of genes involved in metabolism and stress resistance. For example, nicotinamide supplementation has been shown to downregulate the expression of the p53 target gene, cyclin G1, in a model of renal fibrosis.
The table below provides examples of genes and proteins regulated by nicotinamide derivatives.
| Derivative | Model System | Upregulated Genes/Proteins | Downregulated Genes/Proteins |
| Nicotinamide | Chronic Lymphocytic Leukemia | p21, NOXA, BAX (pro-apoptotic) | Mcl-1 (anti-apoptotic), SIRT1 |
| 2-amino-nicotinamide | Prostate Cancer Cells | Bax, Cytochrome C (pro-apoptotic) | Bcl-2 (anti-apoptotic), p-PI3K, p-Akt, p-STAT3 |
| Nicotinamide | Renal Fibrosis Model | - | Cyclin G1, Pro-fibrotic and Pro-inflammatory proteins |
| Nicotinamide | CD4+ T-cells | - | Pro-inflammatory cytokines (IL-17α, IFNγ, TNFα) |
Methodologies for In Vitro Pharmacological Characterization
The evaluation of the pharmacological properties of novel compounds like this compound and its derivatives relies on a suite of established in vitro assays. These assays are designed to determine the compound's affinity for its molecular target, its effect on enzyme activity, and its functional consequences in a cellular context.
Radioligand Binding Assays for Receptor Affinity
Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. This technique involves incubating a biological sample containing the receptor of interest with a radiolabeled ligand (a molecule known to bind to the receptor). The binding of the radioligand is then measured in the presence and absence of the unlabeled test compound.
If the test compound binds to the same site as the radioligand, it will compete for binding, resulting in a decrease in the measured radioactivity. By testing a range of concentrations of the compound, a competition curve can be generated, from which the inhibition constant (Ki) can be calculated. The Ki value is a measure of the compound's binding affinity for the receptor. This method is highly sensitive and quantitative, providing crucial information about the direct interaction between a compound and its putative target.
Recombinant Enzyme Inhibition/Activation Assays
To determine if a compound acts as an inhibitor or activator of a specific enzyme, recombinant enzyme assays are employed. These assays use purified, recombinantly expressed enzymes, which allows for a direct assessment of the compound's effect on enzyme activity in a controlled, cell-free environment.
The assay typically involves mixing the enzyme with its substrate in the presence of varying concentrations of the test compound. The rate of product formation or substrate consumption is then measured, often using spectrophotometric, fluorometric, or luminescent detection methods. From this data, key parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) can be determined. For example, the inhibitory potential of nicotinamide derivatives against enzymes like SIRT1 or VEGFR-2 can be precisely quantified using such assays.
Cell-Based Functional Assays (e.g., reporter gene assays, cellular signaling cascades, metabolic flux)
Cell-based functional assays are critical for understanding how a compound affects cellular processes in a more physiologically relevant setting. These assays measure the downstream consequences of the compound's interaction with its target.
Reporter Gene Assays: These assays are used to study the regulation of gene expression. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a specific promoter or response element that is regulated by a signaling pathway of interest. If the test compound activates or inhibits this pathway, it will lead to a corresponding change in the expression of the reporter gene, which can be easily measured.
Cellular Signaling Cascades: The effect of a compound on specific signaling pathways can be assessed by measuring the phosphorylation status of key proteins in the cascade using techniques like Western blotting or ELISA. For instance, the impact of a nicotinamide derivative on the PI3K/Akt pathway can be determined by measuring the levels of phosphorylated Akt.
Metabolic Flux Analysis: To assess the impact on cellular metabolism, metabolic flux analysis can be used. This involves using stable isotope-labeled substrates (e.g., 13C-glucose) and tracking the incorporation of the isotopes into various metabolic intermediates using mass spectrometry. This provides a dynamic view of how a compound alters metabolic pathways, such as glycolysis or the citric acid cycle. Assays to measure cellular NAD+ levels and the NAD+/NADH ratio are also crucial for compounds related to nicotinamide.
Proliferation and Apoptosis Assays: The effects on cell viability and proliferation can be measured using assays like the MTT assay. Apoptosis can be quantified using methods such as flow cytometry to detect markers like Annexin V staining or by measuring caspase activation.
These cell-based assays provide a comprehensive picture of a compound's mechanism of action and its functional effects on living cells.
Preclinical Pharmacological Profiling of 2 Chloro N 3 Methoxypropyl Nicotinamide and Its Analogs
In Vivo Efficacy Studies in Non-Human Animal Models
The preclinical in vivo efficacy of 2-chloro-N-(3-methoxypropyl)nicotinamide and its analogs has been investigated in a variety of non-human animal models, spanning inflammatory, autoimmune, neurological, metabolic, and proliferative disorders, as well as in models of tissue repair and viral infections. These studies provide crucial insights into the potential therapeutic applications of this class of compounds.
Models of Inflammatory and Autoimmune Diseases
While direct in vivo studies on this compound in inflammatory and autoimmune diseases are not extensively documented in publicly available literature, research on its core structure, nicotinamide (B372718) (NAM), provides significant insights. Nicotinamide has demonstrated immunomodulatory and anti-inflammatory properties in various models.
Recent studies have highlighted the role of nicotinamide in modulating dendritic cell (DC) functions, which are pivotal in initiating and shaping immune responses and are implicated in many autoimmune diseases. In a model of psoriasis, an autoimmune condition, nicotinamide was found to suppress the hyperactivation of dendritic cells. nih.gov This inhibitory effect on DC over-activation led to the alleviation of psoriasis symptoms in vivo. nih.gov The mechanism of action was linked to the Poly (ADP-ribose) polymerases (PARPs)-NF-κB signaling pathway. nih.gov Notably, enzymes involved in NAM metabolism, such as nicotinamide phosphoribosyltransferase (NAMPT), were found to be upregulated in stimulated DCs and in psoriasis patients, correlating with disease severity. nih.gov
These findings suggest that nicotinamide and its derivatives could be beneficial in the treatment of DC-related autoimmune disorders.
Table 1: In Vivo Efficacy of Nicotinamide in an Autoimmune Disease Model
| Compound | Disease Model | Animal Model | Key Findings |
|---|
Models of Neurological and Cognitive Disorders
The therapeutic potential of nicotinamide and its analogs has been explored in several in vivo models of neurological and cognitive disorders, particularly in the context of neurodegenerative diseases like Alzheimer's.
In a transgenic mouse model of Alzheimer's disease (3xTg-AD), administration of nicotinamide was shown to restore cognitive deficits. nih.gov The therapeutic effect was associated with a selective reduction of a specific phosphorylated form of the tau protein (Thr231-phosphotau), which is implicated in microtubule destabilization. nih.gov Furthermore, nicotinamide treatment led to an increase in acetylated α-tubulin and MAP2c, both of which contribute to microtubule stability. nih.gov These preclinical results suggest that nicotinamide could be a promising agent for Alzheimer's disease and other tauopathies. nih.gov
Another analog, nicotinamide riboside (NR), a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), has also been investigated. In a phase 2 clinical trial involving adults with amnestic mild cognitive impairment (aMCI), NR supplementation was found to enhance the perfusion of the hippocampus, a key brain region for memory. neurologylive.com While this study did not show a significant improvement in memory performance, the observed physiological effects warrant further investigation in larger trials. neurologylive.com
In a different model of chronic cerebral hypoperfusion (CCH) in mice, which induces cognitive impairment and white matter damage, nicotinamide treatment significantly reversed cognitive deficits, including memory impairment and anxiety-like behaviors. nih.gov The protective effects were linked to the upregulation of proteins associated with myelination and synaptic function. nih.gov
Table 2: In Vivo Efficacy of Nicotinamide and its Analogs in Neurological and Cognitive Disorder Models
| Compound | Disease Model | Animal Model | Key Findings |
|---|---|---|---|
| Nicotinamide (NAM) | Alzheimer's Disease | 3xTg-AD Mice | Restored cognitive deficits; selectively reduced Thr231-phosphotau. nih.gov |
| Nicotinamide Riboside (NR) | Amnestic Mild Cognitive Impairment (aMCI) | Humans (Phase 2 Trial) | Enhanced hippocampal perfusion. neurologylive.com |
Models of Metabolic Diseases (e.g., Type 2 Diabetes, Atherosclerosis)
The efficacy of nicotinamide analogs has been assessed in preclinical models of metabolic disorders, including type 2 diabetes and related complications like atherosclerosis.
A novel tricyclic small molecule inhibitor of nicotinamide N-methyltransferase (NNMT), JBSNF-000028, has shown promise in a diet-induced obese mouse model of diabetes. nih.gov This compound was found to inhibit NNMT activity, leading to reduced levels of its product, 1-methyl-nicotinamide (MNA), in plasma and adipose tissue. nih.gov The inhibition of NNMT by JBSNF-000028 resulted in improved insulin (B600854) sensitization, better glucose modulation, and a reduction in body weight. nih.gov Interestingly, the glucose-normalizing effect was also observed in NNMT knockout mice, suggesting that the compound may have additional mechanisms of action beyond NNMT inhibition. nih.gov
Nicotinamide itself has been studied in the context of type 2 diabetes. In lean type 2 diabetic patients who had stopped responding to sulfonylurea drugs, nicotinamide treatment was shown to improve C-peptide release, an indicator of insulin secretion. nih.gov This improvement in insulin secretion led to metabolic control comparable to that achieved with insulin therapy. nih.gov However, the long-term administration of nicotinamide may influence its efficacy, with some animal studies suggesting that prolonged exposure could impair β-cell function. nih.gov
Table 3: In Vivo Efficacy of Nicotinamide Analogs in Metabolic Disease Models
| Compound | Disease Model | Animal Model/Study Population | Key Findings |
|---|---|---|---|
| JBSNF-000028 | Type 2 Diabetes | Diet-induced obese mice | Improved insulin sensitization, glucose modulation, and reduced body weight. nih.gov |
Models of Proliferative Disorders and Cancer
The anti-cancer potential of nicotinamide has been evaluated in vivo, particularly in models of melanoma.
In a study using a B16-F10 melanoma mouse model, nicotinamide treatment significantly delayed tumor growth and improved the survival of the mice. nih.govnih.gov The anti-tumor effect was associated with an increase in interferon-gamma (IFN-γ) producing cells, suggesting an immunomodulatory mechanism. nih.gov Furthermore, nicotinamide treatment altered the plasma levels of several cytokines, including interleukins and chemokines, further pointing to its impact on the immune response to cancer. nih.gov
While direct in vivo efficacy data for this compound in cancer is limited, a number of its derivatives have been designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.gov For instance, certain novel nicotinamide derivatives have shown promising anti-proliferative activities in vitro against human colon cancer (HCT-116) and liver cancer (HepG2) cell lines, with some compounds also exhibiting significant VEGFR-2 inhibition. nih.gov These in vitro findings provide a rationale for future in vivo studies with these analogs.
Table 4: In Vivo Efficacy of Nicotinamide in a Cancer Model
| Compound | Disease Model | Animal Model | Key Findings |
|---|
Models of Tissue Repair, Regeneration, and Wound Healing
The effects of nicotinamide on tissue repair and wound healing have been investigated in preclinical models, demonstrating its potential to accelerate these processes.
In a study on full-thickness excisional skin wounds in male Sprague-Dawley rats, topical application of a nicotinamide gel was found to improve tissue regeneration. researchgate.netnih.govnih.gov The treatment led to an increase in fibroblast proliferation, collagen synthesis, and vascularization, all of which are crucial for effective wound healing. researchgate.netnih.govnih.gov Pathological evaluation revealed that nicotinamide treatment also reduced inflammation and promoted re-epithelialization at the wound site. nih.gov
Another study highlighted that the beneficial effects of nicotinamide on wound healing are attributable to its anti-inflammatory, antioxidant, and immunomodulatory properties, as well as its ability to induce epithelization. researchgate.net These findings suggest that topical nicotinamide could be a valuable therapeutic agent for managing skin wounds. nih.govnih.gov
Table 5: In Vivo Efficacy of Nicotinamide in a Wound Healing Model
| Compound | Model | Animal Model | Key Findings |
|---|
Hepatitis B Virus (HBV) Models (for related quinolizinone small molecules)
While this compound belongs to the nicotinamide class, related small molecules with a quinolizinone core have shown significant promise in preclinical models of Hepatitis B Virus (HBV) infection. These molecules act through novel mechanisms, such as modulating capsid assembly or inhibiting viral protein expression.
One such dihydroquinolizinone compound, RG7834, was evaluated in a humanized mouse model of HBV infection. researchgate.net Unlike conventional nucleoside/nucleotide analogs that primarily reduce viral DNA levels, RG7834 was found to significantly decrease the levels of viral proteins, including the hepatitis B surface antigen (HBsAg), in addition to lowering viremia. researchgate.net This dual action on both viral replication and antigen expression is a highly desirable feature for a curative HBV therapy.
Other small molecules have been identified as HBV capsid assembly modulators (CpAMs). nih.gov These compounds, such as ZW-1841 and ZW-1847, work by interfering with the proper formation of the viral capsid, a structure essential for viral replication and stability. nih.gov In preclinical studies, these CpAMs have demonstrated potent anti-HBV activity. nih.gov Similarly, a derivative of the marine natural product naamidine J, compound 11a, was shown to significantly inhibit HBV replication in a hydrodynamic-injection mouse model without causing apparent liver toxicity. nih.gov This compound also functions as a CpAM. nih.gov
The development of these small molecules, including those with a quinolizinone scaffold, represents a promising new frontier in the quest for a functional cure for chronic hepatitis B. iitd.ac.in
Table 6: In Vivo Efficacy of Related Quinolizinone and Other Small Molecules in HBV Models
| Compound/Molecule Class | HBV Model | Key Findings |
|---|---|---|
| RG7834 (Dihydroquinolizinone) | Humanized mouse model of HBV infection | Significantly reduced viral proteins (including HBsAg) and lowered viremia. researchgate.net |
| ZW-1841 and ZW-1847 (CpAMs) | Preclinical models | Potent anti-HBV activity by modulating capsid assembly. nih.gov |
Pharmacodynamic Evaluation in Preclinical Species
The preclinical pharmacodynamic evaluation of nicotinamide and its derivatives is crucial for understanding their therapeutic potential. These studies aim to elucidate the mechanism of action, identify biomarkers of response, and establish dose-response relationships in relevant animal models of various diseases. The primary target of nicotinamide and its analogs is often related to their role as precursors to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. nih.govnih.gov The pharmacodynamic effects of these compounds are diverse, ranging from neuroprotection and anti-inflammatory actions to modulation of cellular metabolism and DNA repair.
In the preclinical assessment of nicotinamide and its analogs, the identification of reliable biomarkers is essential to confirm target engagement and to predict clinical efficacy. Given that these compounds often influence NAD+ biosynthesis, key biomarkers are frequently related to the components of this pathway.
Research in animal models of Alzheimer's disease has pointed to nicotinamide itself as a potential biomarker. nih.gov Studies in transgenic rat models of AD-like cerebral amyloidosis have shown that levels of nicotinamide and its related metabolite, nicotinamide adenine dinucleotide (NAD), are altered in the brain. nih.gov Specifically, decreased levels of NAD and altered levels of nicotinamide have been observed, suggesting that these molecules could serve as biomarkers for disease progression and therapeutic response. nih.gov
Furthermore, the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is a key enzyme in the NAD+ salvage pathway, has been identified as a significant biomarker. nih.gov Elevated circulating levels of extracellular NAMPT (eNAMPT) have been associated with a variety of inflammatory and metabolic disorders in preclinical models. nih.gov Consequently, modulation of NAMPT activity by investigational compounds can be quantified to demonstrate target engagement. Cellular thermal shift assays have been employed to confirm the binding of novel inhibitors to NAMPT in living cells, providing a direct measure of target engagement. nih.gov
In the context of cancer, new nicotinamide derivatives have been evaluated for their effects on pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The reduction in the levels of these cytokines serves as a biomarker for the anti-inflammatory and potential anti-cancer activity of these compounds. nih.gov
Table 1: Biomarkers in Preclinical Studies of Nicotinamide and its Analogs Disclaimer: The data in this table are derived from studies on nicotinamide and its analogs, not this compound.
| Biomarker | Animal Model/System | Key Findings | Reference |
|---|---|---|---|
| Nicotinamide (Nam) | McGill-R-Thy1-APP transgenic rats (Alzheimer's model) | Lower plasma levels of Nam were associated with a higher risk of progressing to dementia-like states. | nih.gov |
| Nicotinamide Adenine Dinucleotide (NAD) | McGill-R-Thy1-APP transgenic rats (Alzheimer's model) | NAD levels were significantly decreased in the brains of transgenic rats compared to controls. | nih.gov |
| Extracellular NAMPT (eNAMPT) | Various models of inflammatory and metabolic diseases | Elevated circulating eNAMPT is associated with disease states. | nih.gov |
| Target Engagement (NAMPT) | In vitro cellular thermal shift assay | Demonstrated direct binding of inhibitor compounds to the NAMPT enzyme in cells. | nih.gov |
Establishing a clear dose-response relationship is a cornerstone of preclinical pharmacodynamic evaluation, as it informs the potential therapeutic window and effective dose range for subsequent clinical studies.
In a rat model of traumatic brain injury, nicotinamide demonstrated a dose-dependent neuroprotective effect. nih.gov Rats treated with both 50 mg/kg and 500 mg/kg of nicotinamide showed significant improvements in sensorimotor function compared to saline-treated controls. nih.gov However, on cognitive tests, only the higher 500 mg/kg dose resulted in improved performance in a working memory task. nih.gov This study also found that the 500 mg/kg dose led to a 30-fold increase in serum nicotinamide concentrations, compared to a 3-fold increase with the 50 mg/kg dose, directly linking the dose to systemic exposure and differential efficacy. nih.gov
In oncology, the efficacy of nicotinamide derivatives has also been explored. For instance, novel nicotinamide derivatives were tested for their anti-proliferative activity against human cancer cell lines. nih.gov Compound 10 from this study showed significant dose-dependent inhibition of cell growth, with IC50 values of 15.4 µM and 9.8 µM against HCT-116 and HepG2 cell lines, respectively. nih.gov Another derivative, compound 7 , also exhibited promising cytotoxic activities with IC50 values of 15.7 µM and 15.5 µM against the same cell lines. nih.gov These findings highlight the dose-dependent efficacy of these analogs in an in vitro cancer model. nih.gov
Table 2: Dose-Response and Efficacy of Nicotinamide and Analogs in Preclinical Models Disclaimer: The data in this table are derived from studies on nicotinamide and its analogs, not this compound.
| Compound | Animal Model/System | Dosing | Efficacy/Outcome | Reference |
|---|---|---|---|---|
| Nicotinamide | Rat model of traumatic brain injury | 50 mg/kg and 500 mg/kg | Both doses improved sensorimotor recovery. Only the 500 mg/kg dose improved working memory. | nih.gov |
| Compound 10 (a nicotinamide derivative) | HCT-116 and HepG2 human cancer cell lines | Dose-dependent | IC50 values of 15.4 µM (HCT-116) and 9.8 µM (HepG2). | nih.gov |
Metabolism and Biotransformation of 2 Chloro N 3 Methoxypropyl Nicotinamide in Preclinical Systems
Identification of Metabolic Pathways
The metabolic pathways for 2-chloro-N-(3-methoxypropyl)nicotinamide likely encompass N-methylation and oxidation, as well as hydrolysis and subsequent conjugation reactions. These pathways are common for xenobiotics with similar chemical features.
N-Methylation and Oxidation Pathways (e.g., N-methylnicotinamide, nicotinamide (B372718) N-oxide)
A key metabolic route for nicotinamide and its analogs is N-methylation of the pyridine (B92270) ring, a reaction catalyzed by nicotinamide N-methyltransferase (NNMT) researchgate.netnih.govwikipedia.org. This process would result in the formation of a quaternary ammonium (B1175870) ion. Following N-methylation, the resulting N-methylnicotinamide derivative can undergo oxidation. Aldehyde oxidase (AO) is a crucial enzyme in the oxidation of N-methylnicotinamide to N-methyl-2-pyridone-5-carboxamide and N-methyl-4-pyridone-3-carboxamide nih.govwikipedia.org. Therefore, a similar two-step pathway of N-methylation followed by oxidation is a probable metabolic fate for this compound.
Another potential oxidation pathway is the formation of a nicotinamide N-oxide. This reaction is typically mediated by cytochrome P450 (CYP) enzymes. The presence of the electron-withdrawing chlorine atom on the pyridine ring might influence the susceptibility of the pyridine nitrogen to oxidation.
Furthermore, oxidation can occur on the N-(3-methoxypropyl) side chain. This could involve hydroxylation at various positions on the propyl chain or O-demethylation of the methoxy (B1213986) group, both of which are common metabolic reactions catalyzed by CYP enzymes nih.govnih.govmdpi.com. O-demethylation would yield a primary alcohol, which could be further oxidized to a carboxylic acid.
Hydrolysis and Conjugation Reactions
Hydrolysis of the amide bond is another significant metabolic pathway. Studies on 2-chloronicotinamide (B82574) have demonstrated its enzymatic hydrolysis to 2-chloronicotinic acid nih.govresearchgate.netacs.orgresearchgate.netasm.org. This reaction is catalyzed by amidases. It is therefore highly probable that this compound undergoes similar hydrolytic cleavage to yield 2-chloronicotinic acid and 3-methoxypropylamine (B165612). The stability of the amide bond can be influenced by substituents, with some N-substituted amides showing different hydrolysis rates compared to the unsubstituted parent compound arkat-usa.orgnih.gov.
Following the initial metabolic transformations (Phase I reactions), the resulting metabolites can undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. Potential conjugation reactions include:
Glucuronidation: The hydroxylated metabolites formed from the oxidation of the N-(3-methoxypropyl) side chain, as well as the carboxylic acid formed from hydrolysis, can be conjugated with glucuronic acid. N-glucuronidation of the pyridine ring is also a possibility, as observed with other pyridine derivatives nih.govwashington.edursc.org.
Sulfation: Phenolic metabolites, if formed through hydroxylation of the pyridine ring (though less likely due to the chloro-substitution), and hydroxylated metabolites of the side chain could undergo sulfation.
Role of Hepatic and Extrahepatic Enzymes in Metabolism (e.g., Cytochrome P450, Aldehyde Oxidase, Nicotinamide N-methyltransferase)
The metabolism of this compound is expected to be mediated by a variety of hepatic and extrahepatic enzymes.
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, predominantly located in the liver, is central to the oxidative metabolism of a vast array of xenobiotics nih.govmdpi.com. For this compound, CYPs are likely responsible for the oxidation of the N-(3-methoxypropyl) side chain, including hydroxylation and O-demethylation nih.govnih.govmdpi.com. Specific CYP isozymes that could be involved would need to be identified through in vitro studies with recombinant human CYPs.
Aldehyde Oxidase (AO): AO is a cytosolic enzyme that plays a significant role in the metabolism of N-heterocyclic compounds wikipedia.orgacs.orgnih.govdigitellinc.com. As mentioned, it is a key enzyme in the oxidation of N-methylnicotinamide. Should this compound undergo N-methylation, AO would be crucial for the subsequent oxidation of the methylated pyridine ring.
Nicotinamide N-methyltransferase (NNMT): NNMT is a cytosolic enzyme primarily found in the liver that catalyzes the N-methylation of nicotinamide and its analogs researchgate.netnih.govwikipedia.orgmdpi.comrsc.org. The substrate specificity of NNMT can accommodate various substituted pyridines, suggesting it could be involved in the N-methylation of this compound.
Metabolite Profiling and Characterization in In Vitro and In Vivo Preclinical Samples
To definitively identify the metabolites of this compound, comprehensive metabolite profiling in both in vitro and in vivo preclinical systems is necessary.
In Vitro Systems:
Liver Microsomes: Incubations with liver microsomes from various species (e.g., rat, dog, monkey, and human) are a standard in vitro tool to investigate CYP-mediated metabolism youtube.com. These studies would help identify oxidative metabolites of the parent compound.
Hepatocytes: Using primary hepatocytes in culture provides a more complete picture of metabolism as they contain a wider range of both Phase I and Phase II enzymes.
Recombinant Enzymes: To pinpoint the specific enzymes involved, experiments with recombinant human CYP isozymes, AO, and NNMT would be conducted.
In Vivo Systems:
Preclinical Animal Models: Administration of the compound to preclinical species such as rats or dogs, followed by the collection and analysis of plasma, urine, and feces, would provide a comprehensive profile of the metabolites formed in a whole-organism setting.
The characterization of these metabolites would typically involve high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their chemical structures.
Based on the predicted metabolic pathways, a hypothetical metabolite profile is presented in the table below.
| Putative Metabolite | Proposed Metabolic Pathway | Enzymes Potentially Involved |
| N-methyl-2-chloro-N-(3-methoxypropyl)nicotinamidium | N-methylation of the pyridine ring | Nicotinamide N-methyltransferase (NNMT) |
| 2-chloro-N-(3-hydroxypropyl)nicotinamide | Hydroxylation of the propyl side chain | Cytochrome P450 (CYP) enzymes |
| 2-chloro-N-(3-oxopropyl)nicotinamide | Oxidation of the hydroxylated propyl side chain | Alcohol/Aldehyde Dehydrogenases |
| 2-chloro-N-(2-carboxyethyl)nicotinamide | Further oxidation of the oxopropyl side chain | Aldehyde Dehydrogenase |
| 2-chloro-N-(3-hydroxypropyl)nicotinamide-O-glucuronide | Glucuronidation of the hydroxylated side chain | UDP-glucuronosyltransferases (UGTs) |
| 2-chloronicotinic acid | Hydrolysis of the amide bond | Amidases |
| 3-methoxypropylamine | Hydrolysis of the amide bond | Amidases |
| This compound-N-oxide | N-oxidation of the pyridine ring | Cytochrome P450 (CYP) enzymes |
Impact of Metabolism on Preclinical Efficacy and Pharmacodynamic Profile
The metabolism of this compound can have a profound impact on its preclinical efficacy and pharmacodynamic profile. The formation of metabolites can lead to several outcomes:
Activation: A metabolite may have greater pharmacological activity than the parent compound. If a metabolite is responsible for the desired therapeutic effect, the parent compound can be considered a prodrug.
Inactivation: Metabolism often leads to the formation of less active or inactive metabolites, which is a common route of drug clearance and termination of its pharmacological effect escholarship.orgnih.gov. For instance, if the parent molecule is the primary active agent, extensive metabolism to inactive metabolites would likely decrease its efficacy and duration of action.
Altered Pharmacological Profile: Metabolites may exhibit a different pharmacological profile from the parent compound, potentially leading to off-target effects or different therapeutic activities.
The rate and extent of metabolism will determine the pharmacokinetic properties of this compound, including its half-life, bioavailability, and systemic exposure. These pharmacokinetic parameters are directly linked to the pharmacodynamic response. For example, rapid metabolism and clearance would necessitate more frequent administration to maintain therapeutic concentrations.
Understanding the metabolic pathways and the enzymes involved is also crucial for predicting potential drug-drug interactions. If this compound is metabolized by a specific CYP isozyme, co-administration with other drugs that are inhibitors or inducers of the same enzyme could alter its plasma concentrations, leading to either reduced efficacy or increased risk of toxicity nih.govmdpi.com.
Advanced Research Techniques and Methodologies for Investigating 2 Chloro N 3 Methoxypropyl Nicotinamide
Structural Biology Applications
Structural biology techniques are fundamental in elucidating the three-dimensional arrangement of atoms in a molecule and its complexes with biological macromolecules. This information is crucial for understanding the mechanism of action and for structure-based drug design.
Co-crystallography of the Compound/Analogs with Target Proteins (e.g., 15-PGDH)
Co-crystallography is a powerful technique used to determine the precise binding mode of a ligand to its protein target. The process involves crystallizing the target protein in the presence of the compound of interest, in this case, 2-chloro-N-(3-methoxypropyl)nicotinamide or its analogs, with a potential target like 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Subsequent X-ray diffraction analysis of the co-crystals can reveal the atomic-level details of the interaction, including the specific amino acid residues involved in binding and the conformation of the bound ligand.
Despite numerous attempts, obtaining co-crystal structures of small molecule inhibitors with 15-PGDH has proven to be challenging. mdpi.com As a result, there are currently no publicly available co-crystal structures of this compound or its close analogs with 15-PGDH. mdpi.com The absence of such experimental structures underscores the difficulties that can be encountered in the structural elucidation of protein-ligand complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful tool for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the structure of the complex. nih.govbirmingham.ac.uk This technique is particularly valuable when crystallization is not feasible. nih.gov
For a compound like this compound, several NMR-based approaches could be employed:
Ligand-Observed NMR: Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can be used to screen for binding and identify the parts of the molecule that are in close contact with the protein target. nih.gov
Protein-Observed NMR: By using isotopically labeled protein (e.g., with ¹⁵N or ¹³C), changes in the protein's NMR spectrum upon addition of the ligand can be monitored. Chemical shift perturbation (CSP) analysis can map the binding site on the protein surface. nih.gov
While these methods are theoretically applicable, specific NMR studies detailing the interaction of this compound with 15-PGDH or other protein targets are not currently available in published literature.
Cryo-Electron Microscopy (Cryo-EM) for Large Receptor Complexes
Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large and dynamic macromolecular complexes that are often difficult to crystallize. nih.govresearchgate.net This method involves flash-freezing the biological sample in a thin layer of vitreous ice and imaging it with an electron microscope.
Computational Chemistry and Cheminformatics for Compound Characterization and Design
In the absence of experimental structural data, computational methods play a critical role in predicting and analyzing ligand-target interactions, as well as in designing new and improved molecules. nih.gov
Molecular Docking and Dynamics Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is frequently employed in the absence of a co-crystal structure to generate a model of the protein-ligand complex. nih.gov For this compound, docking studies could be performed using a homology model or a known crystal structure of its target, such as 15-PGDH. nih.gov
Following docking, molecular dynamics (MD) simulations can be used to refine the predicted binding pose and to assess the stability of the protein-ligand complex over time. bohrium.comnih.gov MD simulations provide a dynamic view of the interactions, allowing for the analysis of conformational changes and the calculation of binding free energies. chemicalpapers.com
In a study on a related 15-PGDH inhibitor, SW033291, molecular docking and dynamics simulations were instrumental in proposing a binding mode in the absence of a crystal structure. bohrium.comnih.gov These computational models suggested key interactions with residues such as Ser138, Tyr151, and Gln148 in the 15-PGDH binding site. nih.govresearchgate.net A similar approach could be applied to this compound to generate hypotheses about its binding mechanism.
| Computational Technique | Application to this compound | Key Insights |
| Molecular Docking | Predict the binding orientation within the active site of a target protein like 15-PGDH. | Identification of potential key interacting residues and the overall binding pose. nih.govnih.gov |
| Molecular Dynamics | Simulate the dynamic behavior of the compound-protein complex in a solvated environment. | Assessment of binding stability, conformational flexibility, and estimation of binding free energy. bohrium.comchemicalpapers.com |
De Novo Drug Design Approaches
De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a basic molecular scaffold or a known binding site. youtube.com For nicotinamide (B372718) derivatives like this compound, de novo design algorithms could be used to explore the chemical space around this scaffold to identify new analogs with potentially improved potency, selectivity, or pharmacokinetic properties. researchgate.netrsc.org
These methods can be broadly categorized into:
Fragment-based approaches: Building new molecules by combining small molecular fragments within the target's binding site.
Reaction-based approaches: Generating new molecules by applying a set of known chemical reactions to a starting set of building blocks.
Machine learning-based approaches: Utilizing generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), trained on large chemical databases to generate novel and diverse molecular structures. youtube.com
While the potential for applying these techniques to optimize inhibitors related to this compound is significant, specific examples of de novo design studies originating from this particular compound are not documented in the scientific literature.
Pharmacophore Modeling
Pharmacophore modeling is a computational strategy used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. creative-biolabs.com These models serve as 3D queries to search for new, structurally diverse molecules that could exhibit similar biological activity. mdpi.com The approach can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, utilizing the 3D structure of the biological target. volkamerlab.orgnih.gov
In a hypothetical study of this compound, a ligand-based pharmacophore model could be developed to identify other potential inhibitors of its putative target. This would involve a training set of analogous compounds with known activities. The model would identify common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings that are critical for activity. acs.org
Hypothetical Pharmacophore Model Generation for this compound Analogues:
A set of hypothetical analogues of this compound with varying inhibitory activities against a putative kinase target could be used to generate a pharmacophore model. The model, termed Hypo-1, might consist of key features that correlate with high inhibitory activity.
| Feature | Type | Location (Relative to Nicotinamide Core) | Importance |
| HBA1 | Hydrogen Bond Acceptor | Carbonyl oxygen of the amide | Essential |
| HBD1 | Hydrogen Bond Donor | Amide N-H | Essential |
| HYD1 | Hydrophobic | Methoxypropyl side chain | High |
| ARO1 | Aromatic Ring | Pyridine (B92270) ring | Essential |
| HAL1 | Halogen (as H-bond acceptor) | Chlorine at position 2 | Moderate |
This model could then be used to screen large compound libraries to find new potential hits that match these features, thereby guiding the synthesis of more potent compounds.
Omics Technologies in Preclinical Research
'Omics' technologies offer a global perspective on the molecular changes within a biological system in response to a chemical compound. These high-throughput methods are instrumental in identifying drug targets, elucidating pathways, and understanding off-target effects.
Chemical proteomics is a powerful technique to identify the direct protein targets of a small molecule within a complex biological sample. mdpi.com Methods such as affinity chromatography coupled with mass spectrometry can "pull down" binding partners of a compound. acs.org Quantitative proteomics techniques, like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can further help to distinguish specific binders from non-specific interactions. nih.govpnas.org
To identify the protein targets of this compound, a hypothetical affinity-based proteomics experiment could be conducted. The compound would be immobilized on a solid support and incubated with cell lysates. Bound proteins would be eluted and identified by mass spectrometry.
Hypothetical Protein Hits for this compound from a Proteomics Study:
| Protein Target | Uniprot ID | Fold Enrichment (Compound vs. Control) | Putative Function |
| Cyclin-dependent kinase 9 (CDK9) | P50750 | 15.2 | Transcription regulation |
| Mitogen-activated protein kinase 14 (p38α) | Q16539 | 8.5 | Inflammatory response |
| Casein kinase 2 subunit alpha (CSNK2A1) | P68400 | 5.1 | Cell growth and proliferation |
| Heat shock protein 90 (HSP90) | P07900 | 3.7 | Protein folding and stability |
These hypothetical results would suggest that this compound may have multiple kinase targets, with the highest affinity for CDK9.
Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system and provides a functional readout of cellular state. arome-science.com By analyzing the changes in metabolite levels after treatment with a compound, researchers can infer which metabolic pathways are perturbed. nih.govnih.gov This is invaluable for understanding a drug's mechanism of action. youtube.com
In a hypothetical study, human cancer cells could be treated with this compound, and the changes in the cellular metabolome could be profiled using mass spectrometry.
Hypothetical Metabolomic Changes in Response to this compound:
| Metabolite | Pathway | Fold Change (Treated vs. Control) | Interpretation |
| Ribose-5-phosphate | Pentose (B10789219) Phosphate (B84403) Pathway | -2.8 | Inhibition of nucleotide synthesis |
| Sedoheptulose-7-phosphate | Pentose Phosphate Pathway | -2.5 | Disruption of glycolysis/PPP flux |
| N-Acetyl-aspartate | Amino Acid Metabolism | +3.1 | Altered neuronal-like signaling |
| Kynurenine | Tryptophan Metabolism | +2.2 | Potential immunomodulatory effects |
These hypothetical findings would point towards an interruption of the pentose phosphate pathway, which is crucial for nucleotide synthesis, and could explain a potential anti-proliferative effect of the compound.
Transcriptomics involves the study of the complete set of RNA transcripts in a cell, providing a snapshot of the genes that are actively being expressed. evotec.com Techniques like RNA-sequencing can reveal how a compound alters gene expression patterns, which can help in identifying its mechanism of action and potential biomarkers of response. nih.gov This approach can be used to create a "transcriptional signature" of a compound. aimed-analytics.com
A hypothetical transcriptomics study could involve treating a panel of cell lines with this compound and performing RNA-sequencing to identify differentially expressed genes.
Hypothetical Gene Expression Signature for this compound:
| Gene | Gene Name | Fold Change (Treated vs. Control) | Associated Pathway |
| MYC | MYC Proto-Oncogene | -4.5 | Cell Cycle Progression |
| CCND1 | Cyclin D1 | -3.8 | G1/S Transition |
| BCL2 | B-cell lymphoma 2 | -3.2 | Apoptosis Regulation |
| NFKBIA | NF-kappa-B inhibitor alpha | +2.9 | NF-κB Signaling |
The hypothetical downregulation of key oncogenes like MYC and cell cycle regulators like CCND1, coupled with the upregulation of an NF-κB inhibitor, would strongly suggest that this compound has anti-cancer properties mediated through the inhibition of cell cycle progression and pro-survival signaling.
Cell-Based High-Throughput Screening (HTS) and High-Content Screening (HCS)
HTS and HCS are powerful platforms for testing large numbers of compounds in a rapid and automated fashion. nih.govatcc.org HTS typically measures a single endpoint to identify "hits," while HCS uses automated microscopy and image analysis to quantify multiple phenotypic changes within cells, providing richer, more detailed data. wikipedia.orgcorelifeanalytics.com
A hypothetical HTS campaign could be designed to screen a large chemical library for compounds that inhibit the proliferation of a specific cancer cell line. Subsequently, an HCS assay could be employed to further characterize the hits, including this compound, by examining multiple cellular parameters simultaneously.
Hypothetical HCS Profile of this compound:
| Parameter | Readout | Result (vs. Control) | Interpretation |
| Cell Count | DAPI staining | 45% decrease | Anti-proliferative/cytotoxic effect |
| Nuclear Size | DAPI staining | 20% increase | Cell cycle arrest (G2/M phase) |
| Mitochondrial Membrane Potential | TMRM staining | 35% decrease | Induction of apoptosis |
| Caspase-3/7 Activation | Fluorescent substrate | 3-fold increase | Apoptotic cell death |
These hypothetical HCS results would provide a detailed phenotypic fingerprint of this compound, indicating that it induces cell cycle arrest and apoptosis, consistent with the proteomics, metabolomics, and transcriptomics data.
Emerging Research Directions and Future Perspectives for 2 Chloro N 3 Methoxypropyl Nicotinamide Derivatives
Design and Synthesis of Next-Generation Analogs with Improved Pharmacological Profiles
The development of next-generation analogs of 2-chloro-N-(3-methoxypropyl)nicotinamide with enhanced pharmacological properties is a primary focus of current research. Medicinal chemists are employing a variety of strategies to modify the core structure of this compound to optimize its activity, selectivity, and pharmacokinetic parameters. These strategies often involve the modification of the nicotinamide (B372718) ring, the chloro substituent, and the N-(3-methoxypropyl) side chain.
One common approach is the bioisosteric replacement of key functional groups to improve biological activity and reduce potential toxicity. For instance, the chlorine atom on the nicotinamide ring could be substituted with other halogens or small functional groups to modulate the electronic properties of the molecule and its binding affinity to target proteins. Similarly, the methoxypropyl side chain can be altered in terms of its length, flexibility, and the presence of different functional groups to enhance interactions with the target and improve metabolic stability.
Recent studies have highlighted the successful synthesis of novel nicotinamide derivatives with diverse biological activities. For example, researchers have designed and synthesized nicotinamide derivatives as potent inhibitors of histone deacetylases (HDACs) and vascular endothelial growth factor receptor-2 (VEGFR-2), both of which are important targets in cancer therapy. rsc.orgmdpi.comnih.gov In some cases, these novel derivatives have shown promising anti-proliferative activity against various cancer cell lines. mdpi.com Other synthetic efforts have focused on creating nicotinamide derivatives with antifungal or immunomodulatory properties. nih.govnih.gov
| Synthetic Strategy | Objective | Example Target Class | Reference |
|---|---|---|---|
| Modification of the nicotinamide ring | Enhance binding affinity and selectivity | Kinases, Deacetylases | rsc.orgmdpi.com |
| Alteration of the N-alkyl side chain | Improve pharmacokinetic properties and target engagement | Various enzymes and receptors | nih.govmdpi.com |
| Introduction of novel heterocyclic moieties | Explore new chemical space and biological activities | Antifungal agents, Anticancer agents | nih.govnih.gov |
| Conjugation with other bioactive molecules | Create hybrid molecules with dual or synergistic activities | Targeted drug delivery, Combination therapy | researchgate.net |
The synthesis of these novel analogs often involves multi-step reaction sequences, starting from commercially available nicotinic acid or its derivatives. mdpi.com The use of modern synthetic methodologies, including cross-coupling reactions and combinatorial chemistry, allows for the rapid generation of diverse libraries of compounds for biological screening. The characterization of these new molecules is typically performed using a combination of spectroscopic techniques, such as NMR and mass spectrometry.
Elucidating Polypharmacology and Comprehensive Off-Target Profiling in Preclinical Contexts
The traditional "one-drug-one-target" paradigm is increasingly being replaced by the concept of polypharmacology, which acknowledges that many drugs exert their therapeutic effects by interacting with multiple targets. nih.gov This multi-target activity can lead to enhanced efficacy, but it can also be responsible for adverse side effects. Therefore, a thorough understanding of the polypharmacological profile of any new drug candidate is crucial for its successful development.
For derivatives of this compound, elucidating their polypharmacology will be a key research direction. This involves identifying not only the intended primary target but also any secondary or "off-target" interactions that may occur at therapeutic concentrations. A variety of computational and experimental approaches can be employed for this purpose.
In silico methods, such as molecular docking and virtual screening, can be used to predict the binding of nicotinamide derivatives to a wide range of protein targets. nih.gov These computational predictions can then be validated experimentally using techniques like affinity chromatography, surface plasmon resonance, and thermal shift assays. Comprehensive off-target profiling can also be performed by screening the compounds against large panels of kinases, G-protein coupled receptors, and other major drug target classes. fda.gov This type of profiling can provide valuable insights into the potential for off-target toxicities and help to guide the optimization of lead compounds.
The importance of understanding polypharmacology is highlighted by the fact that some of the most successful drugs on the market are multi-targeted. nih.gov By embracing a polypharmacological approach, researchers can design next-generation nicotinamide derivatives with a more desirable balance of efficacy and safety.
Exploration of Novel Preclinical Disease Indications for Nicotinamide Derivatives
The versatile nature of the nicotinamide scaffold has led to the exploration of its derivatives for a wide range of preclinical disease indications. While some research has focused on well-established areas like cancer, there is a growing interest in evaluating these compounds for other therapeutic applications.
Recent studies have demonstrated the potential of novel nicotinamide derivatives in areas such as:
Antifungal Therapy: Certain N-(1H-pyrazol-5-yl)nicotinamide derivatives have shown promising antifungal activity against various plant pathogens. nih.gov This suggests that derivatives of this compound could be developed as novel treatments for fungal infections in humans.
Immunomodulation: Some nicotinamide derivatives have been shown to modulate the immune system by affecting the production of inflammatory cytokines like TNF-α and IL-6. mdpi.comnih.gov This opens up the possibility of using these compounds to treat autoimmune diseases and other inflammatory conditions.
Neurodegenerative Diseases: Given the role of NAD+ in neuronal health, there is considerable interest in the potential of nicotinamide derivatives to treat neurodegenerative disorders. nih.gov While much of this research has focused on NAD+ precursors like nicotinamide riboside, novel nicotinamide analogs could also be explored for their neuroprotective effects.
| Preclinical Indication | Therapeutic Rationale | Example Derivative Class | Reference |
|---|---|---|---|
| Cancer | Inhibition of key signaling pathways (e.g., VEGFR-2, HDACs) | Substituted nicotinamides | rsc.orgmdpi.comnih.gov |
| Fungal Infections | Disruption of fungal cell growth and viability | N-(1H-pyrazol-5-yl)nicotinamides | nih.gov |
| Inflammatory Diseases | Modulation of cytokine production and immune cell function | Various nicotinamide analogs | mdpi.comnih.gov |
| Neurodegenerative Disorders | Enhancement of neuronal NAD+ levels and neuroprotection | NAD+ precursors and novel analogs | nih.gov |
| Metabolic Disorders | Improvement of metabolic homeostasis and insulin (B600854) sensitivity | NAD+ precursors and novel analogs | nih.govmdpi.com |
The exploration of these novel indications will require extensive preclinical testing, including in vitro and in vivo studies in relevant disease models. The results of these studies will be crucial for identifying the most promising therapeutic applications for derivatives of this compound.
Integration of Systems Biology and Network Pharmacology to Understand Broader Biological Impact
To fully comprehend the therapeutic potential and possible risks associated with nicotinamide derivatives, it is essential to move beyond a single-target perspective and consider their effects on the entire biological system. nih.gov Systems biology and network pharmacology are powerful approaches that enable researchers to study the complex interactions between drugs, their targets, and the broader network of cellular pathways. jpub.orgresearchgate.netresearchgate.net
Systems biology integrates data from various "omics" technologies (e.g., genomics, proteomics, metabolomics) to create comprehensive models of biological systems. nih.gov These models can be used to simulate the effects of a drug on cellular processes and to identify potential biomarkers of efficacy and toxicity. Network pharmacology, a related discipline, uses network analysis to visualize and analyze the complex web of interactions between a drug and its multiple targets. researchgate.net
By applying these approaches to the study of this compound derivatives, researchers can:
Identify the key signaling pathways that are modulated by these compounds.
Predict potential drug-drug interactions.
Uncover novel mechanisms of action.
Identify patient populations that are most likely to respond to treatment.
The integration of systems biology and network pharmacology represents a paradigm shift in drug discovery, moving from a reductionist approach to a more holistic understanding of drug action. nih.govresearchgate.net This will be particularly important for the development of nicotinamide-based agents, which are likely to have complex and multifaceted biological effects.
Addressing Research Challenges and Gaps in the Development of Nicotinamide-Based Agents
Despite the significant potential of nicotinamide derivatives as therapeutic agents, there are several challenges and research gaps that need to be addressed to facilitate their clinical development.
One of the major challenges is ensuring adequate bioavailability and favorable pharmacokinetic properties. nih.gov Many small molecule inhibitors suffer from poor absorption, rapid metabolism, or extensive first-pass effects, which can limit their efficacy. Future research will need to focus on optimizing the drug-like properties of nicotinamide derivatives to overcome these hurdles.
Another key challenge is the potential for off-target toxicities. As discussed in the context of polypharmacology, interactions with unintended targets can lead to adverse side effects. mdpi.com Comprehensive preclinical safety testing will be essential to identify and mitigate these risks.
Furthermore, there is a need for more long-term studies to evaluate the chronic effects of nicotinamide-based agents. nih.gov While short-term studies may demonstrate efficacy, it is important to understand the potential for long-term side effects, such as the depletion of methyl groups or the development of resistance. mdpi.com
Finally, there is a gap in our understanding of the precise molecular mechanisms underlying the diverse biological activities of many nicotinamide derivatives. nih.gov While some targets have been identified, further research is needed to fully elucidate the signaling pathways and cellular processes that are modulated by these compounds. Addressing these challenges and filling these knowledge gaps will be critical for the successful translation of promising nicotinamide derivatives from the laboratory to the clinic.
Q & A
Q. What experimental methods are recommended for determining the crystalline structure of 2-chloro-N-(3-methoxypropyl)nicotinamide?
Single-crystal X-ray diffraction (XRD) is the gold standard for resolving crystal structures. For example, monoclinic forms of structurally similar nicotinamide derivatives (e.g., 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide) were characterized using XRD to confirm lattice parameters and hydrogen-bonding networks . Thermal analysis (e.g., differential scanning calorimetry) can complement XRD by identifying melting points (e.g., 147–148°C for analogs) and phase transitions .
Q. How can researchers optimize synthetic routes for this compound?
Synthesis typically involves nucleophilic substitution or condensation reactions. For analogs like N-(3-methoxypropyl)cyclohexanamine, reacting amines with chloro-substituted precursors in the presence of a base (e.g., K₂CO₃) under reflux conditions yields target compounds. Reaction efficiency can be monitored via thin-layer chromatography (TLC) and purified using column chromatography . Adjusting solvent polarity (e.g., dichloromethane or acetonitrile) and stoichiometric ratios may improve yields.
Q. What standardized protocols exist for assessing the aquatic toxicity of this compound?
Follow OECD Guidelines 202 (Daphnia magna acute toxicity) and 203 (fish acute toxicity). For example, boscalid (a structurally related nicotinamide) showed EC₅₀ values of 5.33 mg/L in Daphnia magna and LC₅₀ values of 0.00616 mg/L in Oncorhynchus mykiss (rainbow trout) . Use static or flow-through systems with controlled pH (6–8) and temperature (20–25°C) to ensure reproducibility.
Advanced Research Questions
Q. How can contradictory carcinogenicity data (e.g., species-specific tumorigenicity) be reconciled for nicotinamide derivatives?
In rats, thyroid tumors induced by boscalid analogs are attributed to species-specific upregulation of hepatic enzymes (e.g., UDP-glucuronosyltransferases), which alter thyroid hormone homeostasis. Mice lack this metabolic pathway, explaining the absence of carcinogenicity . To validate mechanisms, use in vitro human hepatocyte models or transgenic rodents with humanized metabolic pathways to assess relevance to humans.
Q. What computational strategies are effective in predicting the bioactivity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to target enzymes like succinate dehydrogenase (SDH) in fungi. For example, nicotinamide analogs with chlorine substituents exhibit enhanced fungicidal activity due to hydrophobic interactions with SDH’s quinone-binding site . Pair computational results with in vitro enzyme inhibition assays (IC₅₀ measurements) for validation.
Q. How do structural modifications (e.g., halogen substitution) influence the herbicidal or fungicidal activity of nicotinamide derivatives?
Chlorine atoms at the pyridine ring’s 2-position enhance lipid solubility and target binding. For instance, 2-chloro-N-(2-chlorophenyl)nicotinamide showed herbicidal activity against broadleaf weeds by inhibiting acetolactate synthase (ALS) . Compare analogs via SAR studies: synthesize derivatives with varying substituents (e.g., F, Br) and test in planta models (e.g., Arabidopsis thaliana) or fungal bioassays (e.g., Fusarium spp.).
Q. What advanced spectroscopic techniques are suitable for analyzing degradation products of this compound under environmental conditions?
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) can identify photolytic or hydrolytic degradation products. For example, hydroxylation or dechlorination is common in UV-exposed nicotinamides . Use NMR (¹H/¹³C) to confirm structural changes in degradation pathways.
Methodological Considerations
- Purity Validation : Ensure >95% purity via HPLC with UV detection (λ = 254 nm) and corroborate with melting point analysis .
- Stability Testing : Store compounds at +4°C in inert atmospheres (argon) to prevent hydrolysis or oxidation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) .
- Data Reproducibility : Report detailed synthetic protocols (solvent, catalyst, reaction time) and ecotoxicological test conditions (OECD compliance) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
